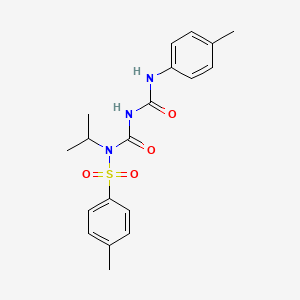
N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H23N3O4S and its molecular weight is 389.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-isopropyl-4-methyl-N-((p-tolylcarbamoyl)carbamoyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic implications.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Chemical Formula: C17H22N2O3S
- Molecular Weight: 342.44 g/mol
Structural Representation
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial and antitumor properties.
Inhibition Studies
Recent studies have indicated that sulfonamide derivatives can act as effective inhibitors of various biological targets. For instance, research has shown that certain benzenesulfonamides exhibit significant effects on perfusion pressure and coronary resistance in isolated rat heart models. The study found that derivatives like 4-(2-aminoethyl)-benzenesulfonamide decreased perfusion pressure significantly compared to controls, suggesting a potential role in cardiovascular modulation .
The mechanism of action for this compound appears to involve interaction with calcium channels. Docking studies have suggested that these compounds may inhibit calcium channel activity, leading to decreased vascular resistance and altered cardiac function .
Pharmacokinetics
Pharmacokinetic parameters are crucial for understanding the biological activity of this compound. Theoretical evaluations using ADME/PK models indicate favorable absorption and distribution characteristics. For instance, studies utilizing the Admetlab 2.0 program have provided insights into the permeability of the compound across different biological membranes .
Case Studies
- Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance in isolated rat hearts. The findings demonstrated that certain derivatives significantly reduced perfusion pressure, indicating potential therapeutic applications in managing cardiovascular diseases .
- Calcium Channel Interaction : Another investigation focused on the interaction of sulfonamides with calcium channels, revealing that these compounds could modulate calcium influx in cardiac tissues, thus affecting heart contractility and vascular tone .
Summary of Biological Activities
| Compound Name | Effect on Perfusion Pressure | Effect on Coronary Resistance | Mechanism of Action |
|---|---|---|---|
| This compound | Decreased | Decreased | Calcium channel inhibition |
| 4-(2-aminoethyl)-benzenesulfonamide | Decreased | Decreased | Calcium channel inhibition |
| 2-hydrazinocarbonyl-benzenesulfonamide | No significant change | No significant change | Not specified |
Propiedades
IUPAC Name |
3-[(4-methylphenyl)carbamoyl]-1-(4-methylphenyl)sulfonyl-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22(27(25,26)17-11-7-15(4)8-12-17)19(24)21-18(23)20-16-9-5-14(3)6-10-16/h5-13H,1-4H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIWTVXBYGNONW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC(=O)N(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














